An In-depth Technical Guide to 4-Amino-3-fluorobenzoic acid (CAS: 455-87-8)
An In-depth Technical Guide to 4-Amino-3-fluorobenzoic acid (CAS: 455-87-8)
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Amino-3-fluorobenzoic acid, a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, chemical properties, reactivity, and applications, with a focus on the scientific rationale behind its use and handling.
Introduction: The Strategic Value of Fluorinated Anthranilic Acid Analogs
4-Amino-3-fluorobenzoic acid, a fluorinated analog of anthranilic acid, is a valuable scaffold in modern organic synthesis and medicinal chemistry. The strategic placement of the fluorine atom ortho to the amino group and meta to the carboxylic acid introduces unique electronic properties that can significantly influence the physicochemical and biological characteristics of derivative molecules. The fluorine atom's high electronegativity and relatively small size can modulate pKa, lipophilicity, and metabolic stability, making this compound a desirable starting material for the synthesis of novel therapeutics and functional materials. This guide will explore the fundamental aspects of this versatile building block, providing practical insights for its effective utilization in a research and development setting.
Physicochemical and Spectroscopic Characterization
A thorough understanding of a compound's physical and spectral properties is fundamental to its application and quality control.
Physicochemical Properties
The key physicochemical properties of 4-Amino-3-fluorobenzoic acid are summarized in the table below. These properties are crucial for determining appropriate solvents for reactions and purification, as well as for understanding its solid-state behavior.
| Property | Value | Source(s) |
| CAS Number | 455-87-8 | [1][2] |
| Molecular Formula | C₇H₆FNO₂ | [1] |
| Molecular Weight | 155.13 g/mol | [1] |
| Appearance | White to light yellow or light orange crystalline powder | |
| Melting Point | 213-217 °C | [3] |
| pKa | ~4.52 (Predicted) | |
| Solubility | Soluble in hot water |
Spectroscopic Profile
Spectroscopic data is essential for confirming the identity and purity of 4-Amino-3-fluorobenzoic acid. While publicly available spectra are limited, the expected characteristic signals are described below based on its structure and data for analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, with coupling patterns influenced by both fluorine and the other protons. The amine and carboxylic acid protons will appear as broad singlets, and their chemical shifts can vary with solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display seven distinct signals. The carbon atom directly bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature. The chemical shifts of the aromatic carbons are influenced by the electronic effects of all three substituents.
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance is expected in the ¹⁹F NMR spectrum, providing a sensitive probe for the chemical environment of the fluorine atom.
FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key expected vibrational frequencies include:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
O-H stretching: A broad band from 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid.
-
C=O stretching: A strong absorption around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl group.
-
C-F stretching: A strong band in the 1200-1300 cm⁻¹ region.
-
Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ range.
Synthesis of 4-Amino-3-fluorobenzoic acid
The efficient synthesis of 4-Amino-3-fluorobenzoic acid is critical for its accessibility in research and development. Several synthetic routes are plausible, with the choice often depending on the starting material availability, scalability, and desired purity.
Preferred Method: Catalytic Hydrogenation of 3-Fluoro-4-nitrobenzoic acid
This is a high-yielding and clean method, making it a preferred route in many laboratory settings.[4] The reaction proceeds via the reduction of the nitro group to an amine using a catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere.
Expert Insight: The choice of a mixed solvent system like methanol/tetrahydrofuran (MeOH/THF) is strategic.[4] Methanol is a good solvent for the starting material and the product, while THF can help to maintain the homogeneity of the reaction mixture and improve the solubility of hydrogen gas. Palladium on carbon is a highly efficient and robust catalyst for nitro group reductions, and it can be easily removed by filtration upon reaction completion.
Step-by-Step Protocol:
-
In a suitable hydrogenation vessel, dissolve 3-fluoro-4-nitrobenzoic acid (1 equivalent) in a mixture of methanol and tetrahydrofuran.
-
Carefully add 5-10% palladium on carbon (typically 1-5 mol%).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (typically at a pressure of 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® or a similar filtration aid to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization, typically from an ethanol/water mixture.
Alternative Route: The Sandmeyer Reaction
An alternative approach involves a Sandmeyer reaction, starting from a suitable aniline precursor. This multi-step process offers flexibility but may involve more hazardous reagents. A plausible, though less commonly cited, route could start from 2-fluoro-4-methylaniline.
Causality Behind Experimental Choices:
-
Diazotization: The initial step involves the conversion of the primary amine to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to ensure the stability of the diazonium intermediate.
-
Sandmeyer Reaction: The diazonium salt is then displaced by a cyano group using a copper(I) cyanide catalyst.[5] This is a classic and reliable method for introducing a nitrile group onto an aromatic ring.
-
Oxidation: The methyl group of the resulting nitrile is then oxidized to a carboxylic acid. A strong oxidizing agent like potassium permanganate (KMnO₄) is typically required for this transformation.
-
Hydrolysis: Finally, the nitrile group is hydrolyzed to a carboxylic acid under acidic or basic conditions.
This route is more complex and may have a lower overall yield compared to the catalytic hydrogenation method. However, it demonstrates the versatility of classical organic reactions in accessing such building blocks.
Reactivity and Synthetic Applications
The reactivity of 4-Amino-3-fluorobenzoic acid is governed by the interplay of its three functional groups.
Amide Bond Formation: The carboxylic acid can be readily converted to amides, which is a cornerstone of its use in medicinal chemistry. Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like 1-Hydroxybenzotriazole (HOBt) are effective.[6]
Expert Insight: The amino group of 4-Amino-3-fluorobenzoic acid itself can react with the activated carboxylic acid of another molecule, leading to oligomerization. To achieve selective amide bond formation with an external amine, it is often necessary to protect the amino group of the benzoic acid derivative, for example, as a Boc or Fmoc carbamate.
Reactions of the Amino Group: The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization followed by Sandmeyer-type reactions.
Electrophilic Aromatic Substitution: The amino group is a strong activating group and an ortho-, para-director, while the fluorine and carboxylic acid groups are deactivating. The positions ortho to the amino group (positions 2 and 6) are the most activated towards electrophilic substitution. However, steric hindrance from the adjacent fluorine and carboxylic acid groups may influence the regioselectivity of such reactions.
Application in Drug Discovery and Development
While specific examples of marketed drugs containing the 4-Amino-3-fluorobenzoic acid scaffold are not widely publicized, its structural motif is of significant interest in medicinal chemistry. For instance, substituted aminobenzoic acids are key components of certain classes of kinase inhibitors, including Epidermal Growth Factor Receptor (EGFR) inhibitors.[7] The 4-amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The fluorine atom can be used to fine-tune the electronic properties of the aromatic ring and to block potential sites of metabolism.
This building block is also valuable in the synthesis of probes for chemical biology. A notable example is its use in the synthesis of a biotin label, where it serves as a linker between the biotin moiety and a reporter group.[8]
Safety, Handling, and Disposal
As with any chemical reagent, proper safety precautions are paramount when handling 4-Amino-3-fluorobenzoic acid.
Hazard Identification
4-Amino-3-fluorobenzoic acid is classified as a hazardous substance. The primary hazards are:
-
Skin Irritation (H315): Causes skin irritation.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation.[1]
Safe Handling Protocols
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances.[9] It should be stored under an inert atmosphere as it may be air-sensitive.
Decontamination and Waste Disposal
-
Spill Cleanup: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for chemical waste disposal. The area can then be wiped with a damp cloth. For larger spills, follow your institution's emergency procedures.
-
Waste Disposal: Dispose of waste 4-Amino-3-fluorobenzoic acid and contaminated materials in accordance with local, state, and federal regulations for chemical waste. As a fluorinated organic compound, it may require specific disposal routes, such as incineration at high temperatures in a facility equipped with appropriate scrubbers. Do not dispose of it down the drain or in general waste.
Conclusion
4-Amino-3-fluorobenzoic acid is a strategically important building block in organic synthesis and medicinal chemistry. Its unique substitution pattern offers opportunities to modulate the properties of target molecules in desirable ways. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. The continued exploration of this and similar fluorinated scaffolds is likely to lead to the discovery of new and improved therapeutic agents and functional materials.
References
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. QuickCompany. Available at: [Link]
- A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid. Google Patents.
- Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Google Patents.
- Arshad, M. N., Tahir, M. N., Khan, I. U., Shafiq, M., & Waheed, A. (2009). 4-Amino-3-bromobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(3), o640.
- Al-Sanea, M. M., Al-Warhi, T., Al-Saadi, M. S., Ghabbour, H. A., & Abdel-Aziz, A. A.-M. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431478.
- Jampilek, J., & Kralova, K. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(3), 482.
-
Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. Available at: [Link]
-
4-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 9971. PubChem. Available at: [Link]
-
2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Available at: [Link]
- Pathirana, C., & Li, Z. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14157–14219.
-
EDC-HOBt Amide coupling workup help. Reddit. Available at: [Link]
-
CAS No : 455-87-8| Chemical Name : 4-Amino-3-fluorobenzoic Acid | Pharmaffiliates. Pharmaffiliates. Available at: [Link]
- Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863–8869.
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
- Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
-
3 - Supporting Information. Available at: [Link]
-
How to Interpret FTIR Results: A Beginner's Guide. Innovatech Labs. Available at: [Link]
-
Rearrangement of the Active Ester Intermediate During HOBt/EDC Amide Coupling. ResearchGate. Available at: [Link]
-
ts_lr 401 title: the disposal of laboratory waste. University of Reading. Available at: [Link]
-
Lecture 16: Understanding FTIR Spectrum. YouTube. Available at: [Link]
-
How to interpret FTIR data?. ResearchGate. Available at: [Link]
-
Biological Waste. Environmental Health and Safety - Purdue University. Available at: [Link]
-
FTIR Analysis Beginner's Guide: Interpreting Results. Innovatech Labs. Available at: [Link]
-
The most commonly used fluorinated amino acids for PrOF NMR,.... ResearchGate. Available at: [Link]
Sources
- 1. 4-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 9971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. H26092.03 [thermofisher.cn]
- 4. 4-AMINO-3-FLUOROBENZOIC ACID | 455-87-8 [chemicalbook.com]
- 5. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 6. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 7. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. 455-87-8|4-Amino-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]
